2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is a compound that features a trifluoromethyl group attached to an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-phenylindene-1,3-dione with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production methods .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Scientific Research Applications
2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
- 2-Phenyl-5-(trifluoromethyl)phenyl-1,3,4-oxadiazole
- 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)10-6-7-11-12(8-10)15(21)13(14(11)20)9-4-2-1-3-5-9/h1-8,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPSGNQJWNLNMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940686 |
Source
|
Record name | 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19095-46-6 |
Source
|
Record name | 1,3-Indandione, 2-phenyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019095466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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